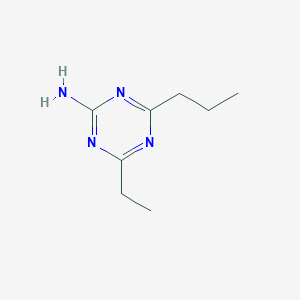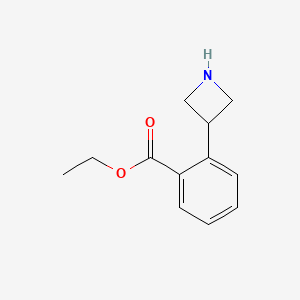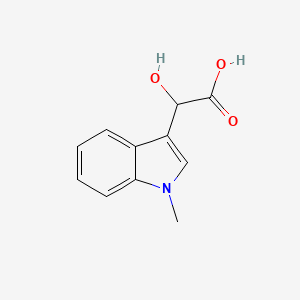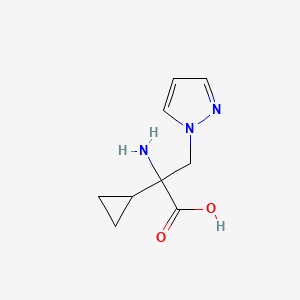
2-Chloro-6-methoxybenzimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-6-methoxybenzimidamide: is an organic compound with the molecular formula C8H9ClN2O It is a derivative of benzimidamide, where the benzene ring is substituted with a chlorine atom at the second position and a methoxy group at the sixth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-methoxybenzimidamide typically involves the reaction of 2-chloro-6-methoxybenzonitrile with ammonia or an amine under suitable conditions. The reaction can be carried out in the presence of a catalyst or under thermal conditions to facilitate the conversion of the nitrile group to the amidine group.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and may include steps such as recrystallization or chromatography for purification.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-6-methoxybenzimidamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form imines or other condensation products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions may involve the use of a base or a catalyst.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products such as 2-amino-6-methoxybenzimidamide or 2-thio-6-methoxybenzimidamide can be formed.
Oxidation Products: Oxidation can lead to the formation of compounds like 2-chloro-6-methoxybenzoic acid.
Reduction Products: Reduction can yield compounds such as 2-chloro-6-methoxybenzylamine.
Scientific Research Applications
Chemistry: 2-Chloro-6-methoxybenzimidamide is used as an intermediate in the synthesis of various organic compounds. It can be employed in the preparation of heterocyclic compounds, which are of interest in medicinal chemistry.
Biology: In biological research, this compound can be used to study the effects of benzimidamide derivatives on biological systems. It may serve as a starting material for the synthesis of bioactive molecules.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Benzimidamide derivatives are known for their pharmacological activities, including antimicrobial and anticancer properties.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. It may also find applications in the development of new polymers or coatings.
Mechanism of Action
The mechanism of action of 2-Chloro-6-methoxybenzimidamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The chlorine and methoxy substituents can influence the compound’s binding affinity and selectivity for its molecular targets. The exact pathways involved would depend on the specific biological system and the nature of the target.
Comparison with Similar Compounds
2-Chloro-6-methoxybenzoic acid: This compound is similar in structure but has a carboxylic acid group instead of an amidine group.
2-Chloro-6-methoxybenzaldehyde: This compound has an aldehyde group instead of an amidine group.
2-Chloro-6-methoxybenzylamine: This compound has an amine group instead of an amidine group.
Uniqueness: 2-Chloro-6-methoxybenzimidamide is unique due to the presence of the amidine group, which can impart different chemical and biological properties compared to its analogs. The combination of the chlorine and methoxy substituents can also influence its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C8H9ClN2O |
|---|---|
Molecular Weight |
184.62 g/mol |
IUPAC Name |
2-chloro-6-methoxybenzenecarboximidamide |
InChI |
InChI=1S/C8H9ClN2O/c1-12-6-4-2-3-5(9)7(6)8(10)11/h2-4H,1H3,(H3,10,11) |
InChI Key |
CPISFMJPLIFAQC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)Cl)C(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


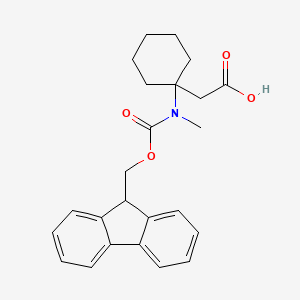

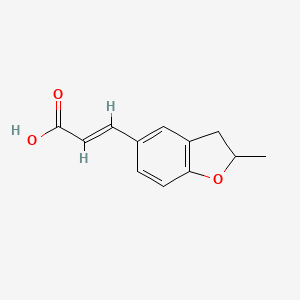
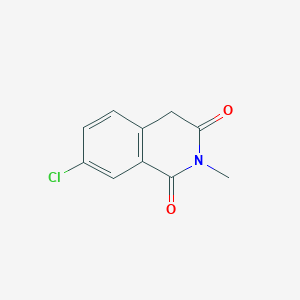
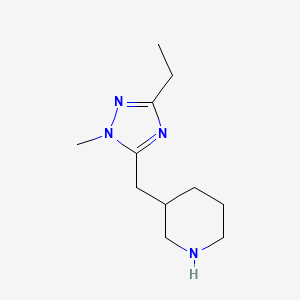
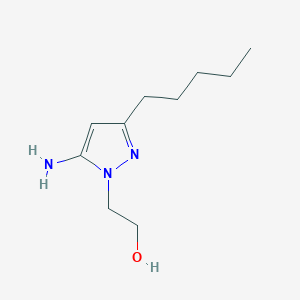
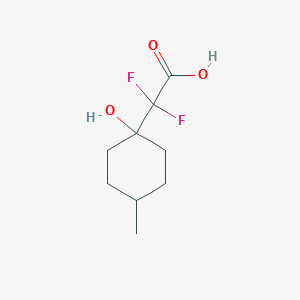

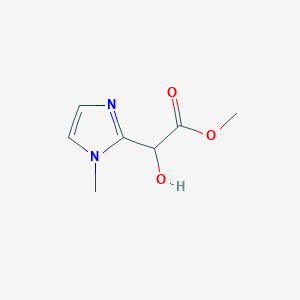
![[4-Amino-2-(hydroxymethyl)cyclopentyl]methanol](/img/structure/B13637029.png)
